molecular formula C26H27FN2O2 B11640046 N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476482-68-5

N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11640046
CAS No.: 476482-68-5
M. Wt: 418.5 g/mol
InChI Key: ZVWIEZIOMLKQCD-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxamide family, characterized by a bicyclic core with substituents at the 3- and 4-positions. The 3-position features a 3-fluorophenyl carboxamide group, while the 4-position has a p-tolyl (4-methylphenyl) moiety. Its synthesis typically involves multicomponent reactions, such as the p-toluenesulfonic acid (p-TSA)-catalyzed condensation of aldehydes, dimedone, acetoacetanilide, and ammonium acetate . Safety protocols emphasize avoiding heat and ignition sources, with precautions for handling and storage .

Properties

CAS No.

476482-68-5

Molecular Formula

C26H27FN2O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H27FN2O2/c1-15-8-10-17(11-9-15)23-22(25(31)29-19-7-5-6-18(27)12-19)16(2)28-20-13-26(3,4)14-21(30)24(20)23/h5-12,23,28H,13-14H2,1-4H3,(H,29,31)

InChI Key

ZVWIEZIOMLKQCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC(=CC=C4)F)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Formation of the carboxamide group: This can be done through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Chemistry

N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide serves as a valuable building block in organic synthesis. It is utilized in studying reaction mechanisms and developing more complex molecules. Its unique structure allows chemists to explore various chemical transformations and optimize synthetic pathways.

Biology

The compound exhibits significant biological activity which makes it a candidate for studying enzyme interactions and cellular processes. Its ability to interact with biological targets can aid in understanding metabolic pathways and the effects of specific inhibitors or activators on cellular functions .

Medicine

Due to its potential pharmacological properties, this compound is investigated for its use in drug development. Preliminary studies suggest it may possess anti-inflammatory and anticancer activities. For instance, compounds similar to this one have shown efficacy against various cancer cell lines in vitro . Its mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors, influenced by the presence of the fluorine atom which enhances binding affinity .

Industry

In industrial applications, this compound can be used in the development of new materials with specific chemical properties. Its stability and reactivity make it suitable for creating advanced materials that require precise chemical characteristics.

Case Study 1: Anticancer Activity

Research conducted by the National Cancer Institute evaluated compounds similar to this compound against a panel of human tumor cells. The results indicated significant antimitotic activity with mean GI values suggesting potential as an anticancer agent .

Case Study 2: Enzyme Interaction Studies

Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example, its interaction with cyclooxygenase enzymes suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the hexahydroquinoline core provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among analogs include substituents at the 4-aryl and 3-carboxamide positions, which influence melting points, solubility, and molecular weights.

Compound Name 4-Aryl Substituent 3-Carboxamide Substituent Melting Point (°C) Molecular Weight (g/mol) Yield (%) Source
Target Compound p-Tolyl 3-Fluorophenyl Not reported ~437.5 (estimated) Not given
Benzyl 2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate p-Tolyl Benzyl ester 165–167 ~449.5 Not given
4-(4-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (A5) 4-Chlorophenyl 2-Methylthiazol-4-yl 253 439 90
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1,3-Benzodioxol-5-yl 3-Fluorophenyl Not reported 496.5 Not given

Key Observations :

  • Melting Points : Carboxamide derivatives (e.g., A5) generally exhibit higher melting points (>250°C) compared to ester analogs (~165°C), likely due to hydrogen bonding from the amide group .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in A5) increase molecular polarity and melting points, while electron-donating groups (e.g., p-tolyl in the target compound) may enhance lipophilicity .

Structural Characterization

  • NMR and MS : All compounds are validated via 1H/13C NMR and mass spectrometry. For example, A5 shows distinct amide N-H signals at δ 11.79 ppm in DMSO-d6 .
  • Crystallography : Tools like SHELXL and OLEX2 are used to resolve hydrogen-bonding networks and confirm stereochemistry .

Biological Activity

N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family. This class of compounds has garnered significant interest due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be characterized by its unique molecular formula C23H24FN2O2C_{23}H_{24}FN_2O_2. The presence of both fluorine and multiple aromatic rings suggests potential interactions with biological targets.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. A study highlighted that compounds with similar structures exhibit inhibition against various cancer cell lines. For example, derivatives containing the quinoline moiety have shown effectiveness in targeting pathways involved in cancer proliferation and survival.

Case Study:
A recent study evaluated the effects of related quinoline derivatives on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mechanisms involving the inhibition of aromatase activity .

Antibacterial Activity

The antibacterial properties of quinoline derivatives are well-documented. This compound has shown promising results against several bacterial strains.

Research Findings:
In vitro assays demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds derived from quinoline have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Experimental Data:
In a controlled study, the compound was tested for its ability to suppress tumor necrosis factor-alpha (TNF-α) production in macrophages. The results indicated a marked reduction in TNF-α levels upon treatment with the compound .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction often leads to modulation of signaling pathways involved in cell growth and apoptosis.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known quinoline derivatives:

Compound Anticancer Activity Antibacterial Activity Anti-inflammatory Activity
N-(3-Fluorophenyl)-2,7,7-trimethyl...ModerateHighModerate
4-AminoquinolineHighModerateHigh
8-HydroxyquinolineVery HighLowHigh

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